

Psalmotoxin 1 (PcTx1): A Comprehensive Technical Guide on Structure and Function

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Compound of Interest

Compound Name: Psalmotoxin 1

Cat. No.: B10788973

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Psalmotoxin 1** (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula (*Psalmopoeus cambridgei*), is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2][3] Its unique inhibitory cystine knot (ICK) structural motif and its specific mechanism of action make it a valuable tool for studying the physiological and pathological roles of ASIC1a.[1][4] This document provides an in-depth overview of the structure, function, and experimental methodologies related to PcTx1, with a focus on its potential therapeutic applications.

Structure of Psalmotoxin 1

PcTx1 is a compact and stable peptide characterized by an inhibitor cystine knot (ICK) architecture.[1] This structural motif is defined by a dense core cross-linked by three disulfide bridges (Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33), from which three loops and the N- and C-termini emerge.[1][5] The predominant secondary structure is a three-stranded antiparallel β -sheet.[1][4]

Key Structural Features:

- Amino Acid Composition: 40 residues.[1]
- Molecular Weight: Approximately 4690.82 Da.[2][5]

- Disulfide Bridges: Three, forming a cystine knot.[5]
- 3D Structure: A compact core with emerging loops, dominated by a three-stranded antiparallel β -sheet.[1][4]

Function and Mechanism of Action

PcTx1 functions as a potent and selective inhibitor of homomeric ASIC1a channels, which are proton-gated sodium channels.[1][2][6] It acts as a gating modifier, binding to the extracellular domain of the channel at subunit interfaces within a region known as the "acidic pocket".[6][7]

The primary mechanism of inhibition is a unique allosteric modulation. PcTx1 increases the apparent affinity of the ASIC1a channel for H⁺. [6][8] This shift in proton sensitivity causes the channel to enter a desensitized state at physiological pH, rendering it unable to be activated by subsequent decreases in pH.[8] The blockade is rapid and reversible.[2][7]

While a potent inhibitor of ASIC1a, PcTx1 has different effects on other ASIC subtypes. It acts as a potentiator of ASIC1b and can activate chicken ASIC1.[7] It shows no significant activity on ASIC2a, ASIC3, or heteromeric ASIC channels at concentrations up to 100 nM.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of PcTx1 activity.

Table 1: Inhibitory Potency of **Psalmotoxin 1** on ASIC Subtypes

Channel Subtype	IC50 (nM)	Species	Reference(s)
ASIC1a	0.35 - 3.7	Rat, Mouse, Human	[7]
ASIC1a	0.9	Not Specified	[5][6]
ASIC1a	1.0	Not Specified	[2]
ASIC1b	> 50	Not Specified	[6]
ASIC2a	> 50	Not Specified	[6]
ASIC3	> 50	Not Specified	[6]

Table 2: Physicochemical Properties of **Psalmotoxin 1**

Property	Value	Reference(s)
Molecular Weight	4689.41 Da	[5]
Formula	C ₂₀₀ H ₃₁₂ N ₆₂ O ₅₇ S ₆	[5]
Number of Amino Acids	40	[1][2]
Purity (Synthetic)	> 98%	[2][3]

Experimental Protocols

Recombinant Production of PcTx1 in *Drosophila melanogaster* S2 Cells

This protocol describes the expression and purification of recombinant PcTx1, which has been shown to be identical to the native peptide.[4]

- **Vector Construction:** The cDNA sequence encoding PcTx1 is cloned into an expression vector suitable for *Drosophila* S2 cells, such as pMT/BiP/V5-His.
- **Cell Transfection:** *Drosophila* S2 cells are co-transfected with the expression vector and a selection vector (e.g., pCoHygro) using a suitable transfection reagent (e.g., calcium phosphate).
- **Selection and Adaptation:** Transfected cells are selected using a selective agent (e.g., hygromycin B) and adapted to serum-free medium.
- **Induction of Expression:** Gene expression is induced by the addition of a metal salt (e.g., CuSO₄) to the culture medium.
- **Purification:**
 - The cell culture supernatant is harvested and clarified by centrifugation.
 - The supernatant is loaded onto a C18 reverse-phase high-performance liquid chromatography (RP-HPLC) column.

- PcTx1 is eluted using a linear gradient of an organic solvent (e.g., acetonitrile) in water with a counter-ion (e.g., trifluoroacetic acid).
- Fractions containing pure PcTx1 are identified by mass spectrometry and pooled.
- Verification: The identity and purity of the recombinant PcTx1 are confirmed by mass spectrometry and analytical RP-HPLC. The correct folding and disulfide bridging are confirmed by bioactivity assays (e.g., electrophysiology).

Electrophysiological Recording of ASIC1a Currents (Whole-Cell Patch-Clamp)

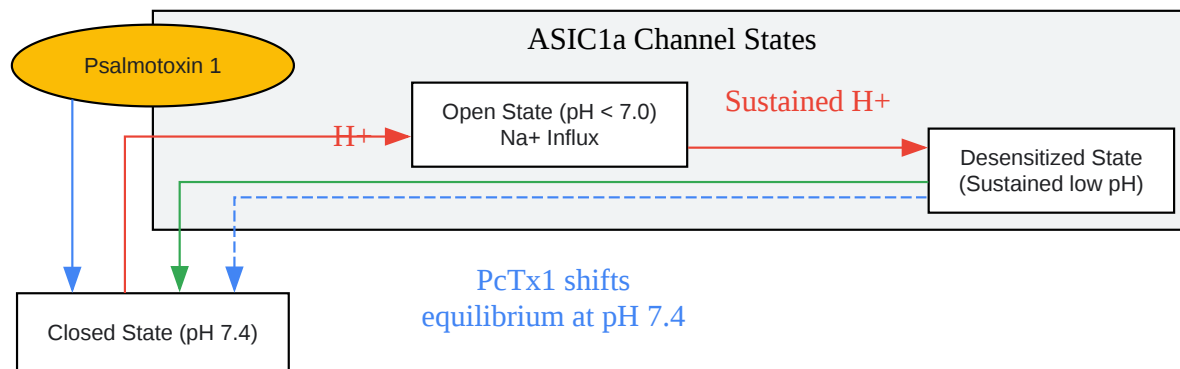
This protocol outlines the measurement of ASIC1a channel activity and its inhibition by PcTx1 using the whole-cell patch-clamp technique.[\[2\]](#)[\[8\]](#)

- Cell Preparation: Cells expressing ASIC1a channels (e.g., *Xenopus* oocytes, CHO cells, or neurons) are cultured on glass coverslips.
- Recording Setup:
 - A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
 - The chamber is perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4).
 - Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2).
- Whole-Cell Configuration:
 - A patch pipette is brought into contact with a cell membrane to form a high-resistance seal (gigaohm seal).
 - The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

- Current Measurement:
 - The cell is voltage-clamped at a holding potential of -60 mV.
 - ASIC1a currents are activated by rapidly switching the extracellular solution to one with a lower pH (e.g., pH 6.0).
 - The resulting inward currents are recorded using a patch-clamp amplifier and data acquisition software.
- Inhibition Assay:
 - A stable baseline of acid-evoked currents is established.
 - PcTx1 is applied to the cell by adding it to the extracellular solution at various concentrations.
 - The effect of PcTx1 on the amplitude of the acid-evoked current is measured.
 - The concentration-response curve is plotted to determine the IC₅₀ value.

Visualizations

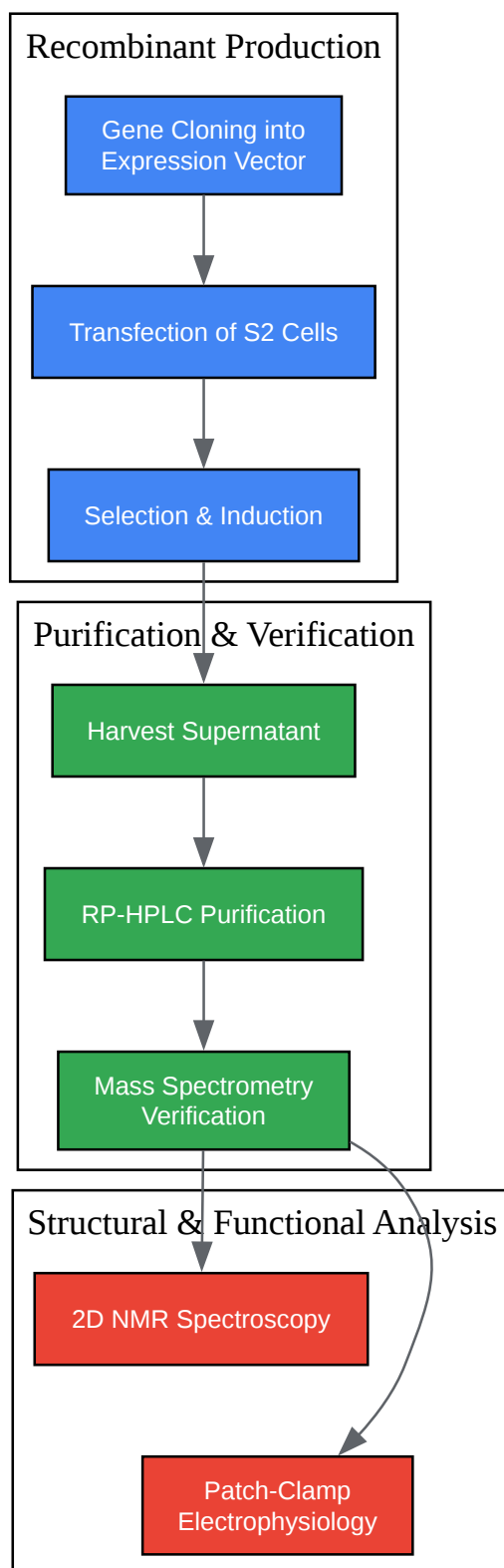
Signaling Pathway and Mechanism of Inhibition



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Caption: Mechanism of PcTx1 inhibition of the ASIC1a channel.

Experimental Workflow for Recombinant PcTx1 Production and Analysis



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Caption: Workflow for recombinant production and analysis of PcTx1.

Structure-Function Relationship of Psalmotoxin 1dot

Structure [label="{Structural Features of PcTx1 |

- 40 Amino Acids\l
- Inhibitor Cystine Knot (ICK) Motif\l
- 3 Disulfide Bridges\l
- Antiparallel β -sheet Core\l }" shape=Mrecord fillcolor="#FBBC05" fontcolor="#202124"];

Function [label="{Functional Consequences |

- High Affinity Binding to ASIC1a\l
- Allosteric Modulation\l
- Increased H⁺ Affinity of Channel\l
- Stabilization of Desensitized State\l
- Selective Inhibition of ASIC1a\l }" shape=Mrecord fillcolor="#4285F4" fontcolor="#FFFFFF"];

Therapeutics [label="{Therapeutic Potential |

- Analgesia (Pain Relief)\l
- Neuroprotection (Stroke)\l
- Anti-cancer (Glioma)\l }" shape=Mrecord fillcolor="#34A853" fontcolor="#FFFFFF"];

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